1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
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Overview
Description
“1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione” is a chemical compound with the CAS Number: 4747-41-5 . It has a molecular weight of 318.37 and its molecular formula is C20H18N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many compounds .
Physical and Chemical Properties Analysis
The compound is predicted to have a density of 1.282±0.06 g/cm3 and a boiling point of 564.5±52.0 °C . The physical form of the compound is solid .
Scientific Research Applications
Optoelectronic Applications
Phenylimidazo[1,5-a]pyridine derivatives, including compounds with indol and phenyl units, have been explored for their optoelectronic and charge transfer properties. Specifically, these compounds show promise for use in multifunctional organic semiconductor devices due to their favorable absorption and emission spectra, hole reorganization energies, transfer integrals, and intrinsic mobility. The presence of indol and phenyl moieties contributes to these advantageous properties, making them suitable for optoelectronic applications (Irfan et al., 2019).
Corrosion Inhibition
3-Amino alkylated indoles, including pyrrolidine-containing derivatives, have demonstrated significant corrosion inhibition efficacy for mild steel in acidic solutions. The inhibition efficiency is influenced by the ring size of the amino group, with larger rings providing greater efficiency. This property is attributed to the adsorption of these compounds on the steel surface, which protects it from corrosive elements (Verma et al., 2016).
Synthesis and Material Properties
Indole derivatives have been the focus of various synthesis studies, resulting in compounds like 5-iodopyrrolo[1,2-a]quinolines and 5-iodoindolo[1,2-a]quinolines. These compounds allow for functional group diversification on the quinoline nucleus, enabling structural and biological activity assessments (Verma et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)22-12-6-7-13-22)17-15-10-4-5-11-16(15)21-18(17)14-8-2-1-3-9-14/h1-5,8-11,21H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIUVJVJYFTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666301 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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